molecular formula C19H21N3O2S B8809203 Pioglitazone 2-Imine

Pioglitazone 2-Imine

Cat. No.: B8809203
M. Wt: 355.5 g/mol
InChI Key: ABGJULHDDNEULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pioglitazone 2-Imine is a derivative of pioglitazone, a well-known anti-diabetic medication used to treat type 2 diabetes mellitus. Pioglitazone belongs to the thiazolidinedione class of drugs, which function by improving the sensitivity of tissues to insulin. This compound, with the chemical formula C19H21N3O2S, is a compound of interest in both medicinal chemistry and pharmaceutical research due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pioglitazone 2-Imine typically involves the reaction of pioglitazone with an appropriate amine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the imine derivative. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Pioglitazone 2-Imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pioglitazone 2-Imine has several scientific research applications, including:

Mechanism of Action

Pioglitazone 2-Imine exerts its effects by acting as a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in glucose and lipid metabolism. This leads to improved insulin sensitivity, enhanced glucose uptake, and better glycemic control .

Comparison with Similar Compounds

Comparison: Pioglitazone 2-Imine is unique due to its specific imine functional group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiazolidinediones.

Properties

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2-imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-2-13-3-6-15(21-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(23)22-19(20)25-17/h3-8,12,17H,2,9-11H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGJULHDDNEULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=N)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105355-26-8
Record name 2-Amino-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-4(5H)-thiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105355-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

A mixture of methyl 2-bromo-3-(4-(2-(5-ethyl-2-pyridyl)ethoxy)phenyl)propionate (28.4 g), thiourea (5.5 g), sodium acetate (6 g) and ethanol (200 ml) is heated to reflux under heating for three hours. The mixture is concentrated and the concentrate is neutralized with saturated solution of sodium hydrogencarbonate. Adding water (80 ml) and ether (40 ml) precipitates a solid from the mixture. Filtering off gives beige-coloured crystalline
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of the crude oil of methyl 2-bromo-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}propionate (73.0 g) obtained in (b) thiourea (14.2 g), sodium acetate (15.3 g) and ethanol (500 ml) was stirred for 3 hours under reflux. The reaction mixture was concentrated under reduced pressure, and the concentrate wasneutralized with a saturated aqueous solution of sodium hydrogencarbonate, to which were added water (200 ml) and ether (100 ml). The whole mixture was stirred for 10 minutes to yield 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone as crystals (0.3 g, 523.0%). Recrystallization from methanol gave colorless prisms, m.p. 187°-188° C. (decomp.). Elemental analysis for C19H21N3O2S Calcd.: C, 64.20; H, 5.95; N, 11.82. Found: C, 64.20; H, 5.84; N, 11.73.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
14.2 g
Type
reactant
Reaction Step Three

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